6-Chlorobenzofuran-2-carboxylic acid
Overview
Description
6-Chlorobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H5ClO3. It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 2nd position of the benzofuran ring
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities . They are often used in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
Mode of Action
Benzofuran derivatives are known to interact with various targets, leading to changes in cellular processes . The unique structural features of benzofuran and its derivatives make them a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biological and pharmacological applications .
Result of Action
Benzofuran derivatives are known for their wide array of biological activities, including antimicrobial properties .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds, such as 6-Chlorobenzofuran-2-carboxylic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzofuran-2-carboxylic acid typically involves the chlorination of benzofuran followed by carboxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position of the benzofuran ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient chlorination and carboxylation processes. The use of catalysts such as palladium or nickel can enhance the reaction rates and yields. Additionally, solvent systems like dimethylformamide or dichloromethane are commonly used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Chlorobenzofuran-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzofuran-2-carboxylic acid: Lacks the chlorine substituent at the 6th position.
6-Bromobenzofuran-2-carboxylic acid: Contains a bromine atom instead of chlorine.
6-Methylbenzofuran-2-carboxylic acid: Contains a methyl group instead of chlorine.
Uniqueness: 6-Chlorobenzofuran-2-carboxylic acid is unique due to the presence of the chlorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to participate in electrophilic substitution reactions and may also affect its interaction with biological targets .
Properties
IUPAC Name |
6-chloro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSOSTMTCRJPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548316 | |
Record name | 6-Chloro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442125-04-4 | |
Record name | 6-Chloro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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